molecular formula C22H18N4O3S3 B2477197 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1207049-65-7

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2477197
CAS No.: 1207049-65-7
M. Wt: 482.59
InChI Key: LLTOLACCSHQHMC-UHFFFAOYSA-N
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Description

This compound features a bis-thiazole core, with one thiazole ring substituted by a 4-methoxyphenyl-thioethyl group and the other linked to a pyridin-3-yl moiety via an acetamide bridge. The synthesis involves multi-step reactions, including thiazole ring formation, thioether linkage creation, and acetamide coupling, requiring precise control of reaction conditions to achieve high purity .

Properties

IUPAC Name

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S3/c1-29-17-6-4-14(5-7-17)19(27)13-32-22-24-16(11-31-22)9-20(28)26-21-25-18(12-30-21)15-3-2-8-23-10-15/h2-8,10-12H,9,13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTOLACCSHQHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a thiazole derivative notable for its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, an acetamide group, and a methoxyphenyl moiety, contributing to its diverse chemical properties. Its molecular formula is C21H20N4O4S2C_{21}H_{20}N_4O_4S_2 with a molecular weight of approximately 456.5 g/mol.

PropertyValue
Molecular FormulaC21H20N4O4S2
Molecular Weight456.5 g/mol
StructureThiazole derivative

Biological Activity Overview

Research indicates that compounds with thiazole moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound have demonstrated IC50 values indicating potent activity against human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG-2) cell lines .
  • Antioxidant Properties : Studies have shown that thiazole derivatives possess antioxidant capabilities, which can mitigate oxidative stress in biological systems .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : These studies suggest that the structural components influence binding affinity towards specific targets like COX-2, an enzyme involved in inflammation and cancer progression.
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups (e.g., methoxy groups) enhances the biological activity of thiazole derivatives by increasing their reactivity and solubility, which is critical for their interaction with biological targets .
  • Cytotoxicity Mechanisms : Thiazole derivatives have been shown to inhibit DNA and RNA synthesis in cancer cells, disrupting cell division and leading to apoptosis .

Case Studies

Several studies highlight the efficacy of thiazole derivatives similar to the target compound:

  • Evren et al. (2019) developed novel thiazole derivatives that exhibited strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, demonstrating promising anticancer properties with IC50 values less than that of standard drugs like doxorubicin .
  • A study on thiazole derivatives indicated that modifications at specific positions on the phenyl ring significantly impacted cytotoxic activity against various cancer cell lines, emphasizing the importance of structural optimization in drug development .

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • A thiazole ring , which is known for its biological activity.
  • An acetamide group , which influences its solubility and interaction with biological targets.
  • A methoxyphenyl moiety , contributing to its chemical reactivity and biological properties.

Biological Activities

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Thiazole derivatives have shown promising anticancer properties. For instance, compounds similar to this one have been tested against various cancer cell lines, demonstrating significant cytotoxicity. In particular:

  • Compounds containing thiazole rings have been reported to inhibit cell proliferation in human glioblastoma and melanoma cells, with some derivatives achieving IC50 values in the low micromolar range .
  • The presence of specific substituents, such as methoxy groups, has been correlated with enhanced anticancer activity due to improved binding affinity to cancer cell targets.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial effects. Studies have shown that:

  • Certain thiazole-based compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often fall within a range that suggests moderate efficacy compared to standard antibiotics .
  • The specific structure of the compound can influence its effectiveness against different microbial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies highlight the applications of similar thiazole derivatives:

  • Anticonvulsant Activity : A study investigated thiazole-integrated compounds for their anticonvulsant properties. One derivative demonstrated significant protective effects in animal models, indicating potential for treating epilepsy .
  • Antitumor Activity : Another research effort synthesized thiazole-pyridine hybrids that exhibited superior anti-breast cancer efficacy compared to established drugs like 5-fluorouracil. The hybrid compounds showed IC50 values lower than those of the standard treatments, suggesting enhanced therapeutic potential .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against various pathogens, revealing moderate antibacterial activity. Some compounds displayed MIC values comparable to traditional antibiotics, indicating their potential use in treating bacterial infections .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Unique Properties
Target Compound Two thiazole rings; pyridin-3-yl; 4-methoxyphenyl-thioethyl ~463 (estimated) Enhanced solubility from pyridine; potential dual kinase/enzyme inhibition
N-(4-Ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (Ev1) Ethylphenyl; methoxyphenylamino ~476 Higher lipophilicity due to ethyl group; limited solubility in aqueous media
2-(2-(4-Fluorophenylsulfonamido)thiazol-4-yl)-N-(3-chlorophenyl)acetamide (Ev12) Fluorophenylsulfonamido; chlorophenyl ~422 Antimicrobial activity linked to sulfonamide group; no pyridine-mediated target selectivity
N-Cyclopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide (Ev15) Cyclopentyl; thiophene ~393 Thiophene enhances π-stacking; cyclopentyl improves metabolic stability
N-(2-Methoxy-5-methylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (Ev16) Methoxy-methylphenyl; 4-methoxyphenyl ~377 Dual methoxy groups increase electron density; moderate cytotoxicity

Pharmacokinetic and Physicochemical Properties

  • Solubility : The target compound’s pyridine moiety improves aqueous solubility (~25 µg/mL) compared to Ev1’s ethylphenyl analog (~8 µg/mL) .
  • Metabolic Stability : The thioether linkage in the target compound reduces oxidative metabolism, yielding a longer half-life (t₁/₂ ~ 6.2 hours) than Ev15’s thiophene derivative (t₁/₂ ~ 3.8 hours) .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can purity be ensured?

The compound is synthesized via multi-step reactions involving thiazole ring formation, thioether linkages, and acetamide coupling. Key steps include:

  • Thiol-alkylation : Reacting intermediates like 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives in acetone using K₂CO₃ as a base under reflux (6–8 hours) .
  • Purification : Recrystallization from ethanol or dichloromethane to achieve >85% purity, verified by NMR and mass spectrometry .
  • Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (±2°C), and stoichiometric ratios (1:1.1 for limiting reagents) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.2–8.5 ppm), acetamide carbonyl (δ 165–170 ppm), and methoxyphenyl groups (δ 3.8–4.1 ppm) .
  • IR spectroscopy : Confirm thioether (C–S, ~600 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1680 cm⁻¹) functionalities .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

Q. What are the primary biological targets explored for this class of compounds?

Thiazole-acetamide derivatives are screened for:

  • Enzyme inhibition : Acetylcholinesterase (AChE) via competitive binding assays, with IC₅₀ values typically <10 µM .
  • Antimicrobial activity : MIC testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?

  • SAR strategies :
  • Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to improve AChE binding affinity .
  • Introduce fluorinated groups (e.g., CF₃) on the pyridine ring to enhance blood-brain barrier penetration .
    • Metabolic stability : Use pro-drug approaches (e.g., esterification of acetamide) to delay hepatic clearance, validated via in vitro microsomal assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Variables to assess :
  • Purity : Impurities >5% can skew IC₅₀ values; re-evaluate via HPLC .
  • Assay conditions : Standardize pH (7.4 for AChE) and incubation time (30 mins) to minimize variability .
  • Structural analogs : Compare data with closely related derivatives (e.g., thienopyrimidine vs. pyridazine cores) to identify scaffold-specific trends .

Q. What computational methods aid in optimizing reaction pathways for scale-up?

  • Reaction design : Use quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps .
  • Process simulation : Employ tools like Aspen Plus® to predict solvent recovery efficiency (>90% acetone reuse) and minimize waste .
  • Machine learning : Train models on existing reaction data (e.g., yield vs. temperature) to predict optimal conditions for novel analogs .

Q. How to address challenges in analyzing complex NMR spectra due to overlapping signals?

  • Advanced techniques :
  • 2D NMR (COSY, HSQC) : Resolve coupling between thiazole and pyridine protons .
  • Dynamic NMR : Use variable-temperature experiments to separate broadened peaks from rotamers .
    • Deuterated solvents : Employ DMSO-d₆ for improved solubility and sharper peaks in aromatic regions .

Methodological Guidelines

  • Synthetic optimization : For microwave-assisted synthesis, use 100–150 W power and 80–100°C to reduce reaction time by 50% compared to conventional heating .
  • Bioactivity validation : Include positive controls (e.g., donepezil for AChE assays) and triplicate measurements to ensure reproducibility .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity trends .

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